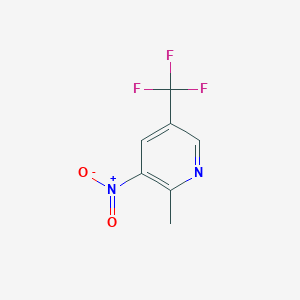

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-3-nitro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-4-6(12(13)14)2-5(3-11-4)7(8,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPQEILWSILMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633492 | |

| Record name | 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211537-69-7 | |

| Record name | 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a feasible synthetic pathway for 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, commencing from commercially available precursors and proceeding through key intermediates. This document provides a comprehensive overview of the synthetic strategy, including detailed experimental protocols for analogous reactions, and summarizes key quantitative data.

Synthetic Strategy Overview

The synthesis of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is most effectively approached through a two-stage strategy. The initial stage focuses on the construction of the 2-methyl-5-(trifluoromethyl)pyridine core. The second stage involves the regioselective nitration of this intermediate to yield the final product.

The proposed synthetic pathway is as follows:

-

Formation of the Precursor : Synthesis of 2-methyl-5-(trifluoromethyl)pyridine, likely proceeding via a palladium-catalyzed cross-coupling reaction of 2-chloro-5-(trifluoromethyl)pyridine with a suitable methylating agent.

-

Nitration : Regioselective nitration of the 2-methyl-5-(trifluoromethyl)pyridine intermediate to introduce a nitro group at the 3-position of the pyridine ring.

Figure 1: Proposed overall synthetic pathway for 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine.

Synthesis of the Precursor: 2-Methyl-5-(trifluoromethyl)pyridine

The synthesis of the key intermediate, 2-methyl-5-(trifluoromethyl)pyridine, can be achieved from the readily available starting material, 2-chloro-5-(trifluoromethyl)pyridine. A palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, is a highly effective method for the introduction of the methyl group.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction:

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine

-

Methylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane, Toluene, DME)

-

Anhydrous conditions

Procedure:

-

To a flame-dried round-bottom flask, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), methylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst (0.05-0.10 eq) to the flask.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Nitration of 2-Methyl-5-(trifluoromethyl)pyridine

The final step in the synthesis is the regioselective nitration of 2-methyl-5-(trifluoromethyl)pyridine. The directing effects of the substituents on the pyridine ring are crucial for the outcome of this reaction. The trifluoromethyl group at the 5-position is a strong electron-withdrawing group and a meta-director. The methyl group at the 2-position is an electron-donating group and an ortho-, para-director. The combined directing effects favor the introduction of the nitro group at the 3-position, which is meta to the trifluoromethyl group and ortho to the methyl group.

Experimental Protocol: Nitration

A standard and effective method for the nitration of deactivated pyridine rings involves the use of a mixture of concentrated nitric acid and sulfuric acid.

Reaction:

Materials:

-

2-Methyl-5-(trifluoromethyl)pyridine

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 2-methyl-5-(trifluoromethyl)pyridine to the cold sulfuric acid with stirring, maintaining the temperature below 10 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of cold concentrated sulfuric acid, keeping the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the solution of the pyridine derivative in sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-25 °C) for a specified time (monitor by TLC or HPLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., NaOH or Na₂CO₃ solution) until the product precipitates.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol, methanol).

Quantitative Data

While specific yield and characterization data for the synthesis of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine are not extensively reported, the following table provides analogous data for related transformations found in the literature. This information can serve as a benchmark for expected outcomes.

| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Chlorination of 3-Trifluoromethylpyridine | 3-Trifluoromethylpyridine | 2-Chloro-5-trifluoromethylpyridine | Cl₂, CCl₄, reflux, UV irradiation, 8 h | Major Product | |

| Nitration of 2-hydroxy-3-(trifluoromethyl)pyridine | 2-hydroxy-3-(trifluoromethyl)pyridine | 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine | HNO₃, H₂SO₄, -10 °C to 40 °C, 6 h | - | |

| Chlorination of 5-nitro-3-(trifluoromethyl)pyridin-2-ol | 5-nitro-3-(trifluoromethyl)pyridin-2-ol | 2-chloro-5-nitro-3-(trifluoromethyl)pyridine | SOCl₂, DMF, 100 °C, 10 h | 86 |

Experimental Workflow Diagram

Figure 2: General experimental workflow for the synthesis of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine.

Disclaimer: The provided experimental protocols are based on general procedures for analogous reactions and should be adapted and optimized for the specific synthesis of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine. All laboratory work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

An In-Depth Technical Guide to 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine

CAS Number: 1211537-69-7

This technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the chemical compound 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine. This document compiles the available technical data, safety information, and potential applications of this compound, while also noting the current limitations in publicly available research.

Chemical Identity and Properties

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is a substituted pyridine derivative. The presence of a methyl group, a nitro group, and a trifluoromethyl group on the pyridine ring suggests its potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1211537-69-7 | [1] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1] |

| Molecular Weight | 206.12 g/mol | [1] |

| Canonical SMILES | CC1=C(C=C(C=N1)C(F)(F)F)--INVALID-LINK--[O-] | [1] |

| Physical State | Solid (presumed) | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available |

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine are not published in readily accessible scientific literature, general synthetic strategies for related trifluoromethylpyridine derivatives can provide insight into its potential preparation.

A plausible synthetic approach could involve the nitration of a corresponding 2-methyl-5-(trifluoromethyl)pyridine precursor. The regioselectivity of the nitration would be a critical factor in obtaining the desired 3-nitro isomer.

The reactivity of this molecule is dictated by its functional groups:

-

Nitro Group: The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group itself can be a target for reduction to an amino group, opening pathways to a variety of other derivatives.

-

Trifluoromethyl Group: This group is a strong electron-withdrawing moiety that significantly influences the electronic properties of the pyridine ring. It can enhance the metabolic stability and binding affinity of molecules in a drug discovery context.

-

Methyl Group: The methyl group can be a site for oxidation or other functionalization.

Applications in Research and Development

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is primarily utilized as an intermediate in organic synthesis.[1] Its structural motifs are found in a range of biologically active molecules, suggesting its potential for applications in:

-

Pharmaceutical Research: As a building block for the synthesis of novel therapeutic agents. Pyridine and its derivatives are core structures in many approved drugs.[1]

-

Agrochemicals: Trifluoromethylpyridines are a well-established class of compounds in the agrochemical industry, with applications as herbicides, insecticides, and fungicides.

-

Materials Science: The unique electronic properties imparted by the trifluoromethyl and nitro groups could make this compound and its derivatives of interest in the development of new materials.[1]

Due to the limited public data, no specific biological activities or signaling pathways have been attributed to 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine itself.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis or use of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine are not currently available in peer-reviewed literature. Researchers interested in working with this compound would need to develop their own procedures based on established methods for similar pyridine derivatives.

Safety and Handling

Table 2: GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Signal Word: Warning

Users should handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Logical Workflow for Research and Development

The following diagram illustrates a general workflow for the utilization of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine in a research and development context.

Caption: A generalized workflow for the use of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine in drug discovery.

Conclusion

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is a chemical intermediate with potential for broad applications in scientific research, particularly in the synthesis of novel compounds for pharmaceutical and agrochemical development. However, there is a significant lack of publicly available, in-depth technical data for this specific compound. Further research and publication of experimental data are necessary to fully elucidate its properties, reactivity, and potential applications. Researchers should proceed with caution, relying on data from analogous compounds and obtaining specific safety information from their chemical supplier.

References

Spectroscopic Data for 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine: A Technical Overview

For Immediate Release

This technical guide addresses the spectroscopic profile of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the specific substitution pattern of this molecule, publicly available, experimentally determined spectroscopic data (NMR, IR, MS) is limited. This document outlines the expected spectroscopic characteristics based on the analysis of its constituent functional groups and data from structurally related compounds.

Summary of Expected Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H (at C4) | 8.5 - 9.0 | d | ~2-3 |

| Pyridine-H (at C6) | 8.0 - 8.5 | d | ~2-3 |

| Methyl-H (at C2) | 2.5 - 3.0 | s | N/A |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-CF₃ | 120 - 125 (q) |

| C-NO₂ | 145 - 150 |

| C-CH₃ | 155 - 160 |

| Pyridine Ring Carbons | 120 - 150 |

| Methyl Carbon | 20 - 25 |

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C-H stretch (methyl) | 2850 - 3000 | Medium |

| C=N, C=C stretch (aromatic) | 1400 - 1600 | Medium-Strong |

| Asymmetric NO₂ stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ stretch | 1340 - 1360 | Strong |

| C-F stretch (CF₃) | 1100 - 1300 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z Ratio | Notes |

| [M]⁺ | ~222.04 | Molecular Ion |

| [M-NO₂]⁺ | ~176.04 | Loss of nitro group |

| [M-CF₃]⁺ | ~153.05 | Loss of trifluoromethyl group |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for novel compounds like 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine are standardized. The following outlines the general methodologies that would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified compound (~5-10 mg) would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts would be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid compound is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction. For a volatile compound, GC-MS with electron ionization (EI) is a common method. The sample is injected into the GC, separated on a capillary column, and then introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass-to-charge ratios of the ions are detected.

Logical Workflow for Spectroscopic Analysis

The process of obtaining and interpreting spectroscopic data for a novel compound follows a logical progression. This workflow is crucial for the structural elucidation and characterization of the molecule.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

An In-depth Technical Guide on the Solubility of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine in organic solvents. A thorough review of publicly available scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this compound. Recognizing the critical importance of solubility data in research and development, this document provides a comprehensive, generalized experimental protocol for determining the solubility of a solid compound in organic solvents using the isothermal shake-flask method. This guide is intended to be a practical resource for scientists to generate reliable solubility data in-house.

Current Status of Solubility Data

As of the date of this publication, a comprehensive search of scientific databases and literature has not yielded specific quantitative solubility data for 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine in common organic solvents. The CAS Number for this compound is 1211537-69-7. While information regarding its synthesis and use as a chemical intermediate is available, its dissolution characteristics remain largely unpublished. Given that solubility is a fundamental physicochemical property that influences reaction kinetics, purification processes, and formulation development, the absence of this data necessitates experimental determination for any application requiring precise concentration control.

The Critical Role of Solubility in Research and Drug Development

Solubility is a crucial parameter at nearly every stage of the drug discovery and development process.[1][2][3][4] For a drug to be absorbed, it must first be in solution.[1] Therefore, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate.[1][2]

Key areas where solubility data is indispensable include:

-

Lead Optimization: Early assessment of solubility helps in selecting promising drug candidates and identifying potential liabilities that may require chemical modification.[3][5]

-

Process Chemistry: The selection of appropriate solvents for synthesis, extraction, and purification (such as crystallization) is dictated by the solubility of the compound and its impurities.[4]

-

Formulation Development: Creating a stable and effective dosage form, whether it be a tablet, solution for injection, or other formulation, is highly dependent on the drug's solubility characteristics.[1][3]

-

In Vitro and In Vivo Studies: Accurate solubility data is essential for designing experiments and ensuring that the compound is in solution at the desired concentration for biological assays.[6][7]

Due to these critical dependencies, the experimental determination of solubility is a foundational step in the characterization of any new chemical entity.

Experimental Protocol for Determining Solubility

The following section outlines a detailed methodology for the determination of the equilibrium solubility of a solid compound like 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine in an organic solvent. The most widely accepted and reliable method for this purpose is the isothermal shake-flask method.[8]

3.1. Principle

The isothermal shake-flask method is based on achieving a thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent at a constant temperature. A supersaturated solution is created by adding an excess of the solid to the solvent and agitating the mixture until the concentration of the dissolved solid in the liquid phase becomes constant.

3.2. Materials and Equipment

-

Solute: 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine (solid, of known purity)

-

Solvents: A range of high-purity organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, etc.)

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps and inert liners (e.g., 4 mL or 20 mL glass vials)

-

Constant temperature orbital shaker or water bath with shaking capabilities

-

Calibrated thermometer or temperature probe

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

-

3.3. Procedure

-

Preparation:

-

Add an excess amount of solid 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Record the exact mass of the added solid.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Determine the mass of the collected filtrate.

-

-

Analysis:

-

Quantify the concentration of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine in the filtered solution using a pre-validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of the compound of known concentrations in the same solvent.

-

If using a gravimetric method, evaporate the solvent from the filtered sample under controlled conditions and weigh the remaining solid residue.

-

3.4. Data Presentation

The solubility data should be compiled into a structured table for clear comparison.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Solvent 1 | T1 | Value | Value |

| Solvent 2 | T1 | Value | Value |

| Solvent 3 | T1 | Value | Value |

| Solvent 1 | T2 | Value | Value |

| Solvent 2 | T2 | Value | Value |

| Solvent 3 | T2 | Value | Value |

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.

Conclusion

While published quantitative data on the solubility of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine in organic solvents is currently unavailable, this guide provides the necessary framework for researchers to obtain this critical information. By following the detailed experimental protocol for the isothermal shake-flask method, scientists can generate reliable and accurate solubility data. This will, in turn, support the efficient design of synthetic routes, purification strategies, and formulation development, ultimately advancing research and development objectives.

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. crystallizationsystems.com [crystallizationsystems.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. 4.4. Experimental Approach for Solubility Determination [bio-protocol.org]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated molecular structure and conformation of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine. Due to a lack of publicly available empirical data from crystallographic or advanced spectroscopic studies on this specific molecule, this document leverages data from structurally similar pyridine derivatives and computational chemistry principles to infer its key structural features. The guide outlines the standard experimental protocols utilized for the structural elucidation of such compounds and presents a logical workflow for its characterization. This document is intended to serve as a foundational resource for researchers and professionals engaged in work involving this molecule, particularly in the fields of medicinal chemistry and material science.

Introduction

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is a substituted pyridine derivative of interest in various chemical research domains. Its structure, featuring a methyl group, a nitro group, and a trifluoromethyl group on the pyridine ring, suggests a unique electronic and steric profile that could be significant in drug design and the development of novel materials. The precise arrangement of these substituents governs the molecule's polarity, reactivity, and potential intermolecular interactions, making a thorough understanding of its structure and conformation crucial.

Chemical Identity:

| Identifier | Value |

| IUPAC Name | 2-methyl-3-nitro-5-(trifluoromethyl)pyridine |

| CAS Number | 1211537-69-7[1] |

| Molecular Formula | C₇H₅F₃N₂O₂ |

| InChI | InChI=1S/C7H5F3N2O2/c1-4-6(12(13)14)2-5(3-11-4)7(8,9)10/h2-3H,1H3[2] |

Predicted Molecular Structure and Conformation

The molecular structure of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is defined by the pyridine core, a six-membered aromatic heterocycle. The substituents—a methyl group at position 2, a nitro group at position 3, and a trifluoromethyl group at position 5—are expected to be coplanar with the pyridine ring to maximize aromatic stability.

However, steric hindrance between the adjacent methyl and nitro groups at positions 2 and 3 is anticipated to cause some out-of-plane torsion. The nitro group will likely be twisted out of the plane of the pyridine ring to minimize steric repulsion with the methyl group. The extent of this twist would be a key conformational feature. The trifluoromethyl group at position 5 is not expected to experience significant steric hindrance from adjacent hydrogens, and free rotation around the C-CF₃ bond is likely.

Comparative Analysis with Analogous Structures

Insights into the structural parameters of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine can be drawn from related, experimentally characterized molecules. For instance, studies on substituted nitropyridines often reveal slight distortions in the pyridine ring geometry due to the strong electron-withdrawing nature of the nitro group.

While no direct quantitative data exists for the target molecule, a study on 2-amino-3-methyl-5-nitropyridine using Density Functional Theory (DFT) provides some context on the interplay of substituents on a similar pyridine scaffold. In that molecule, steric repulsion between the methyl and amino groups led to distortions in C-C bond distances within the pyridine ring[3]. A similar effect can be anticipated for 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine due to the interaction between the methyl and nitro groups.

Experimental Protocols for Structural Elucidation

The definitive determination of the molecular structure and conformation of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine would necessitate a combination of spectroscopic and crystallographic techniques. The following are standard experimental protocols employed for such analyses.

Single-Crystal X-ray Diffraction

This technique provides the most precise information on the solid-state structure, including bond lengths, bond angles, and torsion angles.

Methodology:

-

Crystallization: Single crystals of the compound are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit with the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F), which is invaluable for confirming the molecular structure in solution.

Methodology:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and spectra (¹H, ¹³C, ¹⁹F, and 2D-NMR like COSY, HSQC, HMBC) are acquired.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to deduce the connectivity and spatial relationships of the atoms. For example, the chemical shifts of the pyridine ring protons would be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or in solution.

-

Data Acquisition: The sample is exposed to infrared radiation, and the absorption of energy at different wavelengths is measured.

-

Spectral Analysis: The positions and intensities of the absorption bands are correlated with specific vibrational modes of the functional groups. For 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine, characteristic bands for C-H, C=N, C=C, N-O (from the nitro group), and C-F (from the trifluoromethyl group) would be expected.

Computational Modeling

In the absence of experimental data, computational methods like Density Functional Theory (DFT) can predict the molecular geometry and conformational preferences.

Methodology:

-

Structure Building: The 3D structure of the molecule is constructed using molecular modeling software.

-

Geometry Optimization: The energy of the structure is minimized using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)) to find the most stable conformation.

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum and to predict the IR spectrum.

Logical Workflow for Structural Analysis

The following diagram illustrates a logical workflow for the comprehensive structural and conformational analysis of a novel compound like 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine.

References

The Trifluoromethylpyridine Moiety: A Versatile Scaffold in Modern Drug Discovery and Agrochemical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal and agricultural chemistry. Among the various fluorinated motifs, the trifluoromethylpyridine (TFMP) scaffold stands out for its profound impact on the pharmacological and physicochemical properties of a compound. This technical guide provides a comprehensive overview of the diverse biological activities associated with trifluoromethylpyridine derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to support researchers in this dynamic field.

The trifluoromethyl group (-CF3), a bioisostere of the methyl group, imparts unique electronic and steric properties. Its strong electron-witting nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. When coupled with the versatile pyridine ring, a common pharmacophore in numerous approved drugs and agrochemicals, the resulting TFMP structure offers a powerful platform for the design of novel therapeutic agents and crop protection solutions.

Anticancer Activity

Trifluoromethylpyridine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent inhibitory activity against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in tumor growth and proliferation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative trifluoromethylpyridine-containing compounds, expressed as half-maximal inhibitory concentration (IC50) values.

| Compound Class | Compound | Target Cell Line | IC50 (µM) | Reference |

| PI3K/mTOR Inhibitor | PQR309 (Bimiralisib) | Glioblastoma (U87) | 7.104 | [1] |

| PQR309 (Bimiralisib) | Glioblastoma (U251) | 11.986 | [1] | |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | Melanotic Melanoma (A375) | 25.4 | [2] |

| Compound 3b | Amelanotic Melanoma (C32) | 24.4 | [2] | |

| Compound 3b | Breast Adenocarcinoma (MCF-7/WT) | - | [2] | |

| Compound 3b | Prostate Cancer (DU145) | - | [2] | |

| Pyridine-Urea Derivative | Compound 8e | Breast Cancer (MCF-7) | 0.22 (48h), 0.11 (72h) | [3] |

| Compound 8n | Breast Cancer (MCF-7) | 1.88 (48h), 0.80 (72h) | [3] | |

| Tetralin-Pyridine Hybrid | Compound 7 | Colorectal Carcinoma (HCT-116) | 8.5 | [4] |

| Compound 8a | Colorectal Carcinoma (HCT-116) | 8.6 | [4] | |

| Compound 8b | Colorectal Carcinoma (HCT-116) | 8.0 | [4] | |

| Compound 8c | Colorectal Carcinoma (HCT-116) | 7.9 | [4] |

Signaling Pathway: PI3K/mTOR Inhibition by PQR309

PQR309 (Bimiralisib) is a potent, orally bioavailable, pan-class I PI3K/mTOR inhibitor.[5] The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers.[6][7][8] PQR309 exerts its anticancer effects by dually inhibiting PI3K and mTOR, thereby blocking downstream signaling and inducing cell cycle arrest and apoptosis in cancer cells.[1][9]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

A common method to assess the cytotoxic effects of novel compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

1. Cell Culture and Seeding:

-

Human cancer cell lines (e.g., MCF-7, U87, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

-

A stock solution of the trifluoromethylpyridine derivative is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations.

-

The old medium is removed from the cells, and the medium containing the test compound is added. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included.

3. Incubation:

-

The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Assay:

-

After incubation, the medium is replaced with fresh medium containing MTT solution.

-

The plates are incubated for an additional 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

5. Data Analysis:

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity

Derivatives of trifluoromethylpyridine have demonstrated notable activity against a range of plant and human viruses. These compounds can interfere with various stages of the viral life cycle, from entry into the host cell to replication of the viral genome.

Quantitative Antiviral Activity Data

The following table presents the half-maximal effective concentration (EC50) values for trifluoromethylpyridine derivatives against specific viruses.

| Compound Class | Compound | Target Virus | Activity Type | EC50 (µg/mL) | Reference |

| Piperazine Derivative | A16 | Tobacco Mosaic Virus (TMV) | Protective | 18.4 | [10] |

| A16 | Cucumber Mosaic Virus (CMV) | Protective | 347.8 | [10] | |

| A17 | Tobacco Mosaic Virus (TMV) | Curative | 86.1 | [11] | |

| Pyrimidine Derivative | 5j | Tobacco Mosaic Virus (TMV) | Curative | 126.4 | [2] |

| 5m | Tobacco Mosaic Virus (TMV) | Protective | 103.4 | [2] | |

| Pyrazolone Derivative | 5 | MERS-CoV | - | 4.6 µM | [12] |

| 8 | Dengue Virus 2 (DENV-2) | - | 10 µM | [12] |

Experimental Protocol: Antiviral Activity against Tobacco Mosaic Virus (TMV) - Half-Leaf Method

The half-leaf method is a common technique for evaluating the in vivo antiviral activity of compounds against plant viruses like TMV.[11]

1. Plant Preparation:

-

Tobacco plants (e.g., Nicotiana tabacum L.) are grown under controlled greenhouse conditions.

2. Inoculation and Treatment:

-

The left side of each tobacco leaf is inoculated with a suspension of TMV.

-

Immediately after inoculation (for curative activity) or before inoculation (for protective activity), the right side of the same leaf is treated with a solution of the test compound at various concentrations. The left side is treated with a solvent control.

3. Incubation and Observation:

-

The plants are kept in a greenhouse for 2-3 days to allow for the development of local lesions caused by the virus.

-

The number of local lesions on both the treated and control halves of the leaves are counted.

4. Data Analysis:

-

The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

-

The EC50 value is determined by testing a range of concentrations and analyzing the dose-response relationship.

Insecticidal Activity

Trifluoromethylpyridine-containing compounds are widely used as insecticides, effectively controlling a variety of agricultural pests. Their modes of action are often novel, making them valuable tools for resistance management.

Quantitative Insecticidal Activity Data

The following table summarizes the lethal concentration (LC50) or effective concentration (EC50) of trifluoromethylpyridine-based insecticides against target pests.

| Compound Class | Compound | Target Pest | LC50/EC50 (mg/L) | Reference |

| Pyridinecarboxamide | Flonicamid | Aphids | - | [8] |

| 1,3,4-Oxadiazole Derivative | E18 | Mythimna separata | 38.5 | [7] |

| E27 | Mythimna separata | 30.8 | [7] | |

| Amide with Sulfur Moiety | F10 | Xanthomonas oryzae pv. oryzae (antibacterial) | 83 | [13] |

| E1, E3, E5, E6, E10, E11, E13 | Ralstonia solanacearum (antibacterial) | 40-78 | [13] |

Mechanism of Action: Flonicamid

Flonicamid is a selective insecticide that acts as a chordotonal organ modulator.[14][15] Chordotonal organs are sensory receptors in insects responsible for hearing, balance, and spatial orientation. Flonicamid disrupts the function of these organs, leading to a rapid cessation of feeding and ultimately death by starvation.[14] Recent studies suggest that flonicamid is a pro-insecticide that is metabolized to 4-trifluoromethylnicotinamide (TFNA-AM), which then acts on the chordotonal organs.[15] This mechanism is distinct from other major classes of insecticides, making flonicamid a valuable tool in integrated pest management (IPM) programs.[14]

Experimental Protocol: Insecticide Efficacy Testing (Leaf-Dip Bioassay for Aphids)

The leaf-dip bioassay is a standard method for evaluating the efficacy of insecticides against sucking insects like aphids.[16]

1. Preparation of Test Solutions:

-

The trifluoromethylpyridine-based insecticide is dissolved in an appropriate solvent and then diluted with water containing a surfactant to create a series of concentrations.

2. Leaf Treatment:

-

Leaves of a suitable host plant (e.g., cabbage for cabbage aphids) are dipped into the test solutions for a short period (e.g., 10-30 seconds).

-

Control leaves are dipped in a solution containing only the solvent and surfactant.

-

The treated leaves are allowed to air dry.

3. Insect Exposure:

-

The dried, treated leaves are placed in petri dishes or other suitable containers.

-

A known number of aphids are transferred onto each leaf disc.

4. Incubation and Assessment:

-

The containers are maintained under controlled environmental conditions (temperature, humidity, light).

-

Mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours). Aphids that are unable to move when prodded are considered dead.

5. Data Analysis:

-

The percentage mortality is calculated for each concentration and corrected for control mortality using Abbott's formula.

-

The LC50 value is determined using probit analysis or other appropriate statistical methods.

Herbicidal and Fungicidal Activities

Trifluoromethylpyridine derivatives have also been successfully developed as herbicides and fungicides, contributing significantly to crop protection.

Quantitative Herbicidal and Fungicidal Activity Data

| Compound Class | Compound | Target | Activity Type | IC50/ED50 | Reference |

| α-Trifluoroanisole Derivative | 7a | Abutilon theophrasti | Herbicidal (Post-emergence) | 13.32 g a.i./hm² | [17] |

| 7a | Amaranthus retroflexus | Herbicidal (Post-emergence) | 5.48 g a.i./hm² | [17] | |

| 7a | Nicotiana tabacum PPO | Herbicidal (Enzyme Inhibition) | 9.4 nM | [17] | |

| N-phenylpyridinamine | Fluazinam | Botrytis cinerea | Fungicidal | - | [18] |

Experimental Protocol: Herbicidal Activity (Post-emergence Greenhouse Assay)

This protocol is used to evaluate the efficacy of a herbicide on weeds that have already germinated and emerged from the soil.[17]

1. Plant Cultivation:

-

Weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus) are sown in pots containing a suitable soil mixture and grown in a greenhouse under controlled conditions.

2. Herbicide Application:

-

At a specific growth stage (e.g., 2-3 leaf stage), the plants are sprayed with a solution of the trifluoromethylpyridine-based herbicide at various application rates.

-

A control group is sprayed with a blank formulation (without the active ingredient).

3. Evaluation:

-

The plants are returned to the greenhouse and observed for a period of time (e.g., 14-21 days).

-

Herbicidal injury is visually assessed and rated on a scale of 0% (no effect) to 100% (complete kill).

-

The fresh weight of the above-ground plant material is measured.

4. Data Analysis:

-

The percentage of growth inhibition is calculated based on the fresh weight of the treated plants compared to the control plants.

-

The ED50 (the dose required to cause a 50% reduction in plant growth) is determined from the dose-response data.

Conclusion

The trifluoromethylpyridine scaffold is a privileged structure in the development of biologically active compounds. Its unique physicochemical properties have led to the discovery of potent and selective agents with a wide range of applications in medicine and agriculture. The quantitative data, mechanistic insights, and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers working to harness the full potential of this versatile chemical entity. Continued exploration of the structure-activity relationships of trifluoromethylpyridine derivatives holds great promise for the development of next-generation drugs and crop protection agents to address pressing global challenges in human health and food security.

References

- 1. PI3K/mTORC1/2 inhibitor PQR309 inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Suppression of PI3K/Akt/mTOR/c-Myc/mtp53 Positive Feedback Loop Induces Cell Cycle Arrest by Dual PI3K/mTOR Inhibitor PQR309 in Endometrial Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Phase II Study to Assess the Safety and Efficacy of the Dual mTORC1/2 and PI3K Inhibitor Bimiralisib (PQR309) in Relapsed, Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. torqur.com [torqur.com]

- 12. 3-Trifluoromethylpyrazolones derived nucleosides: Synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]

- 14. Flonicamid [lsuagcenter.com]

- 15. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. irac-online.org [irac-online.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Reactivity of the Nitro Group in 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the nitro group in 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine. This compound is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the nitro group, which can be readily transformed into a variety of other functional groups, serving as a linchpin for the synthesis of more complex molecules. The pyridine ring is a common scaffold in pharmaceuticals, and the strategic placement of the methyl, nitro, and trifluoromethyl groups significantly influences the molecule's electronic properties and reactivity.

Core Reactivity Principles

The reactivity of the nitro group in 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is primarily dictated by the electronic landscape of the pyridine ring. The trifluoromethyl (-CF3) group at the 5-position is a potent electron-withdrawing group, which significantly decreases the electron density of the aromatic system.[1][2] This electron deficiency is further influenced by the nitrogen atom within the pyridine ring. Conversely, the methyl (-CH3) group at the 2-position is a weak electron-donating group. The interplay of these substituents makes the carbon atom attached to the nitro group susceptible to nucleophilic attack and facilitates the reduction of the nitro group itself.

The primary modes of reactivity for the nitro group in this context are:

-

Nucleophilic Aromatic Substitution (SNAr) : The nitro group can act as a competent leaving group, being displaced by a variety of nucleophiles.

-

Reduction : The nitro group can be reduced to an amine, hydroxylamine, or other nitrogen-containing functionalities, providing a gateway to a diverse range of derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The electron-poor nature of the pyridine ring in 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine makes it an excellent substrate for nucleophilic aromatic substitution. The strong electron-withdrawing effect of the trifluoromethyl group, combined with the inherent electron-withdrawing character of the pyridine nitrogen, activates the ring towards nucleophilic attack.[3] In many cases, the nitro group itself can be displaced by a suitable nucleophile.[4][5]

General Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the nitro group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the nitro group departs as a nitrite ion, and the aromaticity of the ring is restored.

Caption: Generalized workflow for the SNAr reaction.

Experimental Data for Nucleophilic Aromatic Substitution

| Nucleophile (Nu-) | Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| F- | Methyl 3-nitropyridine-4-carboxylate | CsF, DMSO, reflux, 1.5 h | Methyl 3-fluoropyridine-4-carboxylate | 38 | [4] |

| RS- | 2-methyl- and 2-arylvinyl-3-nitropyridines | Thiol, Base | 3-thioether substituted pyridines | Good | [5] |

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines and their derivatives, which are crucial intermediates in the pharmaceutical and agrochemical industries. A variety of reducing agents and conditions can be employed to achieve this transformation, with the choice often depending on the presence of other functional groups in the molecule.[6][7]

Experimental Protocols and Data for Nitro Group Reduction

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of metals in acidic media. The following table provides examples of conditions used for the reduction of related nitroaromatic compounds.

| Reagent/Catalyst | Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| H2, Pd/C | Aromatic Nitro Compounds | Varies | Aromatic Amines | Often high | [7] |

| Fe, AcOH | Aromatic Nitro Compounds | Varies | Aromatic Amines | Mild, good for reducible groups | [7] |

| Zn, AcOH | Aromatic Nitro Compounds | Varies | Aromatic Amines | Mild | [7] |

| SnCl2 | Aromatic Nitro Compounds | Varies | Aromatic Amines | Mild | [7] |

| Electrochemical | 3-Trifluoromethylnitrobenzenes | H2SO4/MeOH, continuous flow | 3-Trifluoromethylanilines | up to 85 | [8] |

Detailed Experimental Protocol: General Procedure for the Reduction of an Aromatic Nitro Group using Tin(II) Chloride

-

Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitro-substituted pyridine.

-

Reagent Addition : Add a suitable solvent, such as ethanol or ethyl acetate. To this solution, add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents).

-

Reaction : Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.

-

Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Caption: Experimental workflow for nitro group reduction.

Logical Relationships in Reactivity

The substitution pattern on the pyridine ring creates a clear logical relationship in the expected reactivity.

Caption: Influence of substituents on reactivity.

Conclusion

The nitro group in 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is a versatile functional handle that can be readily manipulated through nucleophilic aromatic substitution and reduction reactions. The strong electron-withdrawing nature of the trifluoromethyl group plays a pivotal role in activating the pyridine ring for these transformations. This reactivity profile makes the title compound a valuable building block for the synthesis of a wide array of functionalized pyridine derivatives for applications in drug discovery and materials science. Further research into the specific reaction kinetics and substrate scope for this particular molecule would be highly beneficial for its broader application.

References

- 1. nbinno.com [nbinno.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Electrophilic Aromatic Substitution on Trifluoromethylpyridines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifluoromethylpyridines (TFMPs) are a cornerstone of modern medicinal and agricultural chemistry, lending enhanced metabolic stability, lipophilicity, and binding affinity to active pharmaceutical ingredients and agrochemicals. However, the inherent electronic properties of the TFMP scaffold present a formidable challenge to synthetic chemists, particularly concerning electrophilic aromatic substitution (EAS). The potent electron-withdrawing nature of both the trifluoromethyl (-CF3) group and the pyridine nitrogen atom severely deactivates the aromatic ring, rendering classical EAS reactions difficult and often impractical.

This technical guide provides a comprehensive overview of the principles governing EAS on trifluoromethylpyridines, focusing on the prevailing strategies to overcome the ring's deactivation. The primary and most viable approach detailed is the activation of the pyridine ring through the formation of a pyridine-N-oxide. This guide will cover the theoretical underpinnings, directing effects, and practical considerations for nitration, halogenation, and Friedel-Crafts reactions. While direct electrophilic substitution on TFMPs is rarely successful, this whitepaper will provide detailed experimental protocols for the N-oxide activation pathway, supported by available quantitative data and mechanistic diagrams to aid researchers in this challenging area of synthetic chemistry.

Introduction: The Challenge of Electrophilic Aromatic Substitution on Trifluoromethylpyridines

The pyridine ring is already an electron-deficient system compared to benzene, making it less susceptible to electrophilic attack.[1] The nitrogen atom's electronegativity reduces the electron density of the ring and, under the acidic conditions typical for many EAS reactions, the nitrogen is protonated, further increasing its electron-withdrawing effect.[2]

The introduction of a trifluoromethyl group exacerbates this deactivation. The -CF3 group is one of the most powerful electron-withdrawing groups, primarily through a strong negative inductive effect (-I).[3] This combination of a deactivating heterocyclic nitrogen and a potent electron-withdrawing substituent makes the trifluoromethylpyridine ring exceptionally resistant to electrophilic aromatic substitution. Consequently, direct EAS on TFMPs is seldom reported and generally proceeds only under harsh conditions, if at all.

Theoretical Framework: Reactivity and Regioselectivity

Directing Effects of Substituents

In the rare event of a direct EAS reaction, the regioselectivity is governed by the combined influence of the pyridine nitrogen and the trifluoromethyl group.

-

Pyridine Nitrogen: The nitrogen atom directs incoming electrophiles to the C-3 (meta) position. Attack at the C-2 (ortho) or C-4 (para) positions would result in an unstable resonance structure where the positive charge is placed directly on the electronegative nitrogen atom.

-

Trifluoromethyl Group: As a strong deactivating, meta-directing group, the -CF3 group also directs incoming electrophiles to the positions meta to itself.

The ultimate regiochemical outcome depends on the relative positions of the nitrogen and the -CF3 group, with substitution generally predicted to occur at the position that is meta to both deactivating influences, if such a position is available and sterically accessible.

The Pyridine-N-Oxide Activation Strategy

The most effective and widely employed strategy to achieve electrophilic substitution on pyridine rings is through the formation of a pyridine-N-oxide.[4] Oxidation of the pyridine nitrogen to an N-oxide fundamentally alters the electronic properties of the ring.

-

Activation: The N-oxide group acts as a strong electron-donating group through resonance (+M effect), where the oxygen atom's lone pairs can delocalize into the ring. This increases the electron density, particularly at the C-2 and C-4 positions, thereby activating the ring for electrophilic attack.[3][5]

-

Regioselectivity: Electrophilic attack is strongly directed to the C-4 (para) position. While the C-2 (ortho) position is also activated, the C-4 position is generally favored to minimize steric hindrance and electrostatic repulsion from the partially positive nitrogen atom.[3][5]

Following the EAS reaction, the N-oxide can be readily deoxygenated, typically using reagents like PCl3 or PPh3, to restore the pyridine ring, yielding the substituted trifluoromethylpyridine.

References

- 1. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]

- 4. baranlab.org [baranlab.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine (CAS No. 1211537-69-7). This compound is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the methyl, nitro, and trifluoromethyl groups on the pyridine ring imparts unique reactivity and makes it a valuable intermediate in medicinal chemistry. This document details its known reactions, proposes a detailed synthetic protocol based on established chemical principles, and presents its role in contemporary drug discovery, supported by quantitative data and workflow diagrams.

Introduction and Historical Context

The introduction of a trifluoromethyl group into a pyridine ring was first reported in 1947.[1] Since then, trifluoromethylpyridines (TFMPs) have become a cornerstone in the synthesis of a wide array of biologically active molecules. The unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity, have made TFMP derivatives highly sought after in the agrochemical and pharmaceutical industries.[1]

While the specific historical details of the initial synthesis and discovery of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of fluorinated organic compounds. The development of economically feasible processes for synthesizing TFMP intermediates from the early 1980s spurred a rapid and consistent increase in research and development involving TFMP derivatives.[1] The subject of this guide, 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine, is a modern example of a highly functionalized pyridine intermediate, designed for versatility in synthetic applications. Its presence in recent patent literature, particularly in the context of developing treatments for coronaviral diseases, underscores its contemporary relevance in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is presented in Table 1. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value |

| CAS Number | 1211537-69-7 |

| Molecular Formula | C₇H₅F₃N₂O₂ |

| Molecular Weight | 206.12 g/mol |

| Appearance | Likely a solid at room temperature |

| Purity | Commercially available up to 97% |

Proposed Synthesis

While a specific, peer-reviewed synthesis for 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is not prominently available, a plausible and efficient synthetic route can be proposed based on established pyridine chemistry. The logical precursor would be 2-methyl-5-(trifluoromethyl)pyridine. The synthesis would proceed via electrophilic aromatic substitution, specifically nitration.

Proposed Experimental Protocol: Nitration of 2-Methyl-5-(trifluoromethyl)pyridine

Objective: To synthesize 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine via nitration.

Materials:

-

2-Methyl-5-(trifluoromethyl)pyridine

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 2-Methyl-5-(trifluoromethyl)pyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Once the addition is complete, add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 15°C.

-

After the addition of nitric acid, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine.

Expected Yield: While not explicitly reported for this compound, similar nitration reactions on substituted pyridines can be expected to proceed with moderate to good yields (50-70%).

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine.

Chemical Reactivity and Applications

The chemical reactivity of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is dictated by its functional groups, making it a versatile intermediate.

Reduction of the Nitro Group

A prominent application of this compound is as a precursor to the corresponding aniline derivative. The nitro group can be readily reduced to an amine, which is a common transformation in the synthesis of pharmaceuticals.

Experimental Protocol: Reduction to 2-Methyl-5-(trifluoromethyl)pyridin-3-amine

A recent patent discloses the reduction of 2-methyl-3-nitro-5-(trifluoromethyl)pyridine to 2-methyl-5-(trifluoromethyl)pyridin-3-amine.

Materials:

-

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine (4.2 g, 20.4 mmol)

-

Ethanol (100 mL)

-

Raney Nickel (10.0 g, catalyst)

-

Hydrogen gas (15 Psi)

Procedure:

-

To a solution of 2-methyl-3-nitro-5-(trifluoromethyl)pyridine in ethanol, add Raney Nickel at 25°C under a hydrogen atmosphere (15 Psi).

-

Stir the mixture at 25°C for 2 hours.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2-methyl-5-(trifluoromethyl)pyridin-3-amine.

Signaling Pathway Diagram of the Reduction Reaction

Caption: Reduction of the nitro group to form the corresponding amine.

Role in Drug Discovery and Development

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine serves as a critical building block for more complex molecules in drug discovery. Its utility is exemplified by its use in the synthesis of inhibitors for the SARS-CoV-2 main protease (Mpro), a key enzyme in the replication of the virus. The resulting amine from the reduction of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine can be further elaborated to construct these potential antiviral agents.

The presence of the trifluoromethyl group is known to enhance drug-like properties, including metabolic stability and cell permeability, making this intermediate particularly valuable for developing new therapeutic agents.

Conclusion

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is a strategically important chemical intermediate with significant potential in pharmaceutical and agrochemical research. While its specific discovery history is not well-documented, its value is evident from its application in modern drug development programs. The synthetic routes and reactions detailed in this guide provide a solid foundation for researchers and scientists working with this versatile compound. The continued exploration of its reactivity is likely to lead to the discovery of new and potent biologically active molecules.

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine in medicinal chemistry, based on the known reactivity and biological activity of related compounds. The protocols outlined below are generalized methodologies for the synthesis and evaluation of this compound as a potential therapeutic agent.

Introduction

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is a heterocyclic organic compound featuring a pyridine core substituted with a methyl group, a nitro group, and a trifluoromethyl group. The presence of the electron-withdrawing trifluoromethyl and nitro groups significantly influences the electronic properties of the pyridine ring, making it a versatile scaffold in medicinal chemistry.[1][2] Trifluoromethylpyridine derivatives are known to exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects.[2][3] The nitro group can be chemically reduced to an amino group, providing a handle for further synthetic modifications to generate libraries of potential drug candidates.[2]

Potential Applications in Medicinal Chemistry

Based on the activities of structurally similar compounds, 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine is a promising candidate for investigation in the following areas:

-

Antimicrobial Drug Discovery: Pyridine derivatives are a well-established class of antimicrobial agents.[2] The subject compound could be screened against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

-

Enzyme Inhibition: The trifluoromethyl group can enhance the binding affinity of molecules to enzyme active sites.[1][4] This compound could be evaluated as an inhibitor of various enzymes implicated in disease, such as kinases, proteases, or metabolic enzymes.

-

Chemical Probe Development: Following successful biological screening, derivatives of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine could be developed into chemical probes to study biological pathways.

Data Presentation

The following tables provide a template for summarizing quantitative data from biological assays.

Table 1: Antimicrobial Activity of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine

| Microbial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus | Data to be determined |

| Escherichia coli | Data to be determined |

| Candida albicans | Data to be determined |

| ... (other strains) | Data to be determined |

Table 2: Enzyme Inhibition Profile of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine

| Target Enzyme | IC50 (nM) | Mechanism of Inhibition |

| e.g., Kinase X | Data to be determined | e.g., ATP-competitive |

| e.g., Protease Y | Data to be determined | e.g., Non-competitive |

| ... (other enzymes) | Data to be determined | Data to be determined |

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine.

Protocol 1: Synthesis of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine

This protocol is a proposed synthetic route based on established methods for the synthesis of related nitropyridine derivatives.[5]

Workflow for the Synthesis of 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine

Caption: Proposed workflow for the two-step synthesis of the target compound.

Materials:

-

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

-

Diethyl malonate

-

Potassium carbonate (anhydrous)

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous sulfuric acid

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine in anhydrous THF, add diethyl malonate and anhydrous potassium carbonate.

-

Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Hydrolysis and Decarboxylation: Add aqueous sulfuric acid to the reaction mixture and heat to reflux to facilitate hydrolysis and decarboxylation.

-

Work-up: After cooling, extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure 2-Methyl-3-nitro-5-(trifluoromethyl)pyridine.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the title compound against various microbial strains.[2]

Materials:

-

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: Grow microbial cultures to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Enzyme Inhibition Assay (Spectrophotometric)

This is a general protocol to determine the half-maximal inhibitory concentration (IC50) of the title compound against a target enzyme.[1][6]

Workflow for a Generic Enzyme Inhibition Assay

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Materials:

-

Purified target enzyme

-

Enzyme-specific substrate

-

Assay buffer

-

2-Methyl-3-nitro-5-(trifluoromethyl)pyridine dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Preparation: In a 96-well plate, add assay buffer, a fixed concentration of the enzyme, and varying concentrations of the test compound. Include appropriate controls (no inhibitor, no enzyme).

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Data Collection: Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical Signaling Pathway Inhibition